molecular formula C11H17N B12333779 (R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride

Cat. No.: B12333779
M. Wt: 163.26 g/mol
InChI Key: KTSORSWDZIRSHJ-LLVKDONJSA-N
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Description

®-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride is a chiral compound with the molecular formula C10H16ClN. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methyl group and an o-tolyl group attached to a propan-1-amine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Inert atmosphere solvents such as dichloromethane or toluene

    Catalyst: Chiral catalysts like ®-BINAP or ®-CBS

Industrial Production Methods

In an industrial setting, the production of ®-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

®-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, influencing signal transduction.

    Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride: The enantiomer of the compound, with different biological activity.

    1-(o-Tolyl)propan-1-amine hydrochloride: Lacks the chiral center, resulting in different chemical properties.

    2-Methyl-1-phenylpropan-1-amine hydrochloride: Similar structure but with a phenyl group instead of an o-tolyl group.

Uniqueness

®-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral receptors and enzymes makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1R)-2-methyl-1-(2-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3/t11-/m1/s1

InChI Key

KTSORSWDZIRSHJ-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C(C)C)N

Canonical SMILES

CC1=CC=CC=C1C(C(C)C)N

Origin of Product

United States

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